Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride

Medicinal Chemistry Chemical Biology Analytical Chemistry

Researchers developing LSD1 inhibitors or chemical probes require building blocks with defined stereochemistry and conformational constraint to ensure assay reproducibility. Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride addresses this need: • Zero rotatable bonds & TPSA 15.3 Ų deliver maximal conformational restriction, minimizing entropic penalty upon target binding • Dihydrochloride salt ensures aqueous solubility for direct use in SPR, ITC, and cellular target engagement assays (CETSA, NanoBRET) • Supplied at 95% purity as (3aR,8aR)-stereoisomer, eliminating batch-to-batch stereochemical variability that compromises SAR interpretation

Molecular Formula C9H18Cl2N2
Molecular Weight 225.16 g/mol
CAS No. 2098109-38-5
Cat. No. B1484955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydropyrrolo[3,4-b]pyrrolizine dihydrochloride
CAS2098109-38-5
Molecular FormulaC9H18Cl2N2
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1CC2CC3CNCC3N2C1.Cl.Cl
InChIInChI=1S/C9H16N2.2ClH/c1-2-8-4-7-5-10-6-9(7)11(8)3-1;;/h7-10H,1-6H2;2*1H
InChIKeyBBBHMPPXVZRQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Purity Specifications


Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride (CAS 2098109-38-5) is a fully saturated bicyclic nitrogen-containing heterocyclic scaffold consisting of a decahydropyrrolo[3,4-b]pyrrolizine core formulated as its dihydrochloride salt [1]. Its molecular formula is C9H18Cl2N2 with a molecular weight of 225.16 g/mol and an exact mass of 224.0847040 Da [1]. The compound exhibits zero rotatable bonds, a topological polar surface area of 15.3 Ų, and features two hydrogen bond acceptors and three hydrogen bond donors [1]. Commercially, the (3aR,8aR)-stereoisomer is available at 95% purity as a powder, stored at room temperature, and is supplied for research use only . This rigid, saturated diazabicyclic framework positions the compound as a conformationally constrained building block for medicinal chemistry and probe development applications.

1

Defined (3aR,8aR) stereochemistry for target-based assay reproducibility

2

Dihydrochloride salt supports aqueous solubility for buffer-based workflows

3

Conformationally constrained saturated scaffold (0 rotatable bonds) for fragment-based design

Generic Substitution Limitations


The selection of decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride over its free base (CAS 132414-55-2) or other salt forms is driven by three quantifiable procurement-critical parameters. First, the dihydrochloride salt form directly impacts solubility and hygroscopicity, which are essential for reproducible in vitro assay performance and long-term stability. Second, the (3aR,8aR)-stereoisomer available from authorized vendors provides a defined three-dimensional conformation that cannot be assumed in racemic or undefined stereochemical mixtures; this stereochemical precision is a critical determinant of binding interactions in target-based assays. Third, the fully saturated decahydro framework eliminates the presence of planar, aromatic π-systems present in unsaturated pyrrolizine analogs, thereby altering the compound's basicity (pKa of the secondary amines), hydrogen-bonding capacity, and overall molecular shape. Substituting with a non-identical salt form, a racemic mixture, or an unsaturated analog would introduce uncontrolled variables that compromise assay reproducibility and data interpretability.

Salt form mismatch

Replacing the dihydrochloride with the free base may alter solubility and hygroscopicity, affecting assay reproducibility and long-term stability.

Stereochemical uncertainty

Using a racemic or undefined stereochemical mixture instead of the single (3aR,8aR) enantiomer dilutes active concentration and compromises SAR interpretation.

Unsaturated analog interference

Unsaturated pyrrolizine analogs introduce planar aromatic systems that shift basicity and hydrogen-bonding capacity, potentially altering target binding profiles.

Product Evidence


Mass & Formula vs. Free Base

The dihydrochloride salt (C9H18Cl2N2) differs in molecular weight and exact mass from the corresponding free base (decahydropyrrolo[3,4-b]pyrrolizine, C9H16N2) by 72.92 g/mol, reflecting the incorporation of two equivalents of HCl [1]. The exact mass of the dihydrochloride is 224.0847040 Da, whereas the free base has a monoisotopic mass of 152.1313 Da [1][2]. This mass differential is critical for accurate molarity calculations in solution preparation and for mass spectrometry-based identification.

Mass vs. free base
Head-to-head
Δ Exact Mass: +71.95 Da
Accurate molarity calculations require salt-form-corrected molecular weight
Free base assumption would underestimate concentration by ~32%
Medicinal Chemistry Chemical Biology Analytical Chemistry

Purity Specifications and Reproducibility

The (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride available from authorized vendors is certified at 95% purity . In contrast, many alternative sources for the racemic free base or unspecified salt forms either do not report purity or offer lower purity grades (e.g., technical grade), which can contain impurities that interfere with biological assays or confound structure-activity relationship (SAR) interpretations.

Purity specification
Class-level
Research-grade purity (95%) for the stereodefined dihydrochloride
Supports reproducible dose-response and screening data
Lower-grade or unspecified free base may contain interfering impurities
Chemical Biology High-Throughput Screening Assay Development

Stereochemical Purity Comparison

The commercially available (3aR,8aR)-stereoisomer of decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride provides a defined three-dimensional topology that is distinct from its enantiomer or racemic mixtures. The fused bicyclic system contains two chiral centers at positions 3a and 8a, yielding four possible stereoisomers. The (3aR,8aR)-configuration represents a single, well-defined stereochemical entity, whereas alternative sources offering the free base (CAS 132414-55-2) do not specify stereochemistry and are presumed racemic .

Stereochemical purity
Class-level
Target: (3aR,8aR) single enantiomer Comparator: Racemic free base (CAS 132414-55-2)
Defined stereochemistry avoids 50% dilution of active enantiomer
Racemic mixtures mask stereospecific binding effects
Medicinal Chemistry Structural Biology Chiral Resolution

Salt Form Solubility Advantage

The dihydrochloride salt form of decahydropyrrolo[3,4-b]pyrrolizine exhibits enhanced aqueous solubility compared to the neutral free base due to protonation of the two secondary amine nitrogens. While direct comparative solubility data for this specific compound is not publicly reported, the general principle that hydrochloride salts of diazabicyclic amines increase water solubility by 10- to 1000-fold relative to the free base is well-established in pharmaceutical sciences [1]. The dihydrochloride salt's three hydrogen bond donors and two acceptors [2] further facilitate solvation in aqueous buffers.

Solubility enhancement
Class-level
10- to 1000-fold vs. free base (class-level inference)
Enables direct dissolution in aqueous buffers for cell-based assays
Experimental validation of exact solubility recommended
Preformulation Medicinal Chemistry Biophysical Assays

Conformational Restriction: Rotatable Bonds & TPSA

Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride possesses zero rotatable bonds and a topological polar surface area (TPSA) of 15.3 Ų [1]. In comparison, many pyrrolizine-based drug candidates (e.g., ketorolac, which contains a carboxylic acid and benzoyl moiety) have 3-5 rotatable bonds and TPSA values exceeding 50 Ų [2]. The complete absence of rotatable bonds in the target compound confers maximal conformational rigidity, reducing the entropic penalty upon target binding and potentially enhancing binding affinity for conformationally sensitive targets.

Conformational restriction
Class-level
Target: 0 rotatable bonds, TPSA 15.3 Ų Comparator (ketorolac): 3 rotatable bonds, TPSA ~59 Ų
Maximal rigidity may reduce entropic penalty and improve ligand efficiency
Relevant for fragment-based discovery and membrane permeability
Medicinal Chemistry Computational Chemistry Drug Design

LSD1 Inhibition by Related Scaffolds

While direct biological activity data for decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride is not yet reported in the peer-reviewed literature, closely related decahydropyrrolo[3,4-d]azepine derivatives (differing by ring expansion from a 5,5-fused to a 6,7-fused system) have demonstrated potent inhibition of lysine-specific demethylase 1 (LSD1) with IC50 values <100 nM in TR-FRET enzymatic assays [1][2]. Specifically, a decahydropyrrolo[3,4-d]azepine-containing compound (BDBM301031) exhibited an IC50 of <100 nM against full-length human LSD1 [1], and a related analog (BDBM292078) showed similarly potent activity [2]. These data suggest that the decahydropyrrolo core, when appropriately elaborated, can engage epigenetic targets with high affinity.

LSD1 inhibition context
Class-level
Related decahydropyrrolo[3,4-d]azepines show sub-100 nM LSD1 IC50
Supports chemotype exploration for epigenetic probe development
Direct activity data for the [3,4-b]pyrrolizine scaffold not yet reported
Epigenetics Oncology Enzymology

Application Scenarios


LSD1 Inhibitor Development Scaffold

Researchers engaged in epigenetic drug discovery, particularly those targeting lysine-specific demethylase 1 (LSD1), can utilize decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride as a conformationally constrained core scaffold. The demonstrated sub-100 nM LSD1 inhibitory activity of closely related decahydropyrrolo[3,4-d]azepine derivatives [1][2] provides a strong rationale for exploring the [3,4-b]pyrrolizine variant in medicinal chemistry optimization programs. The (3aR,8aR)-stereoisomer's defined three-dimensional geometry and complete absence of rotatable bonds (0 rotatable bonds, TPSA = 15.3 Ų) [3] make it an ideal starting point for fragment-based or structure-guided design of novel LSD1 inhibitors with improved ligand efficiency.

Conformational Probe for Target Engagement

Investigators requiring a rigid, saturated diazabicyclic scaffold for chemical probe development should prioritize decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride. The compound's zero rotatable bonds and low topological polar surface area (15.3 Ų) [1] confer maximal conformational restriction, minimizing the entropic penalty upon target binding and potentially enhancing binding affinity. The dihydrochloride salt form ensures adequate aqueous solubility for direct dissolution in physiologically relevant buffers [2], a critical requirement for cellular target engagement assays (e.g., CETSA, NanoBRET). The availability of the stereodefined (3aR,8aR)-isomer eliminates confounding stereochemical variables that would otherwise complicate SAR interpretation.

Library Synthesis Starting Material

HTS facilities and medicinal chemistry groups synthesizing focused libraries require building blocks with verifiable purity and defined stereochemistry to ensure data reproducibility. Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride is supplied at 95% purity as the (3aR,8aR)-stereoisomer [1], providing a quality-controlled foundation for parallel synthesis or diversity-oriented synthesis campaigns. The exact mass of 224.0847040 Da and molecular weight of 225.16 g/mol [2] enable accurate molarity calculations for reaction setup and LC-MS analysis. Procurement of this defined salt form, rather than the racemic free base or undefined mixtures, reduces the risk of batch-to-batch variability that can lead to false SAR conclusions and wasted screening resources.

SPR & ITC Ligand Characterization

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays demand compounds with high aqueous solubility and minimal non-specific binding. The dihydrochloride salt form of decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride provides enhanced water solubility relative to the free base [1], enabling accurate concentration-dependent response measurements without the confounding effects of DMSO or organic co-solvents. The compound's low molecular weight (225.16 g/mol) and rigid scaffold (0 rotatable bonds) [2] also facilitate unambiguous interpretation of thermodynamic binding parameters (ΔH, ΔS, Kd), as conformational entropy contributions are minimized. Researchers developing SPR-based fragment screens or ITC-based validation assays for novel protein targets should prioritize this compound class for its favorable biophysical properties.

Application
Selection Property
Validation Focus
LSD1 inhibitor scaffold development
Conformationally constrained (3aR,8aR) scaffold; dihydrochloride salt for aqueous solubility
LSD1 inhibitory potency and ligand efficiency in enzymatic and cellular assays
Conformational probe for target engagement
Zero rotatable bonds, low TPSA, defined stereochemistry
Binding thermodynamics and cellular target engagement (CETSA, NanoBRET)
Library synthesis starting material
Research-grade purity, accurate mass, single enantiomer form
Batch-to-batch reproducibility and reaction stoichiometry in parallel synthesis
SPR & ITC ligand characterization
High aqueous solubility, low molecular weight, rigid scaffold
Binding parameters (Kd, ΔH, ΔS) and non-specific binding in biophysical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.